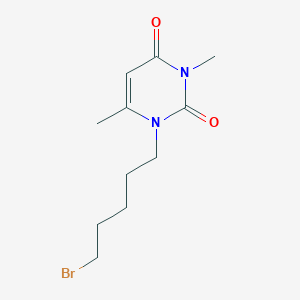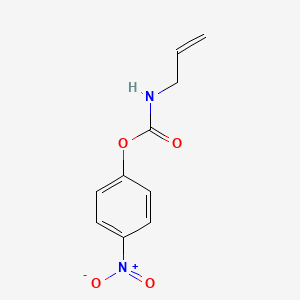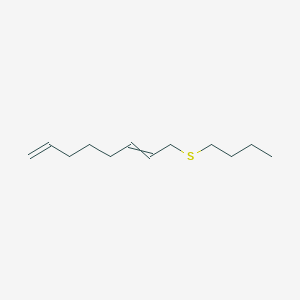![molecular formula C12H12S2Sn B14264378 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole CAS No. 182680-34-8](/img/structure/B14264378.png)
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is a unique organotin compound characterized by its naphthalene backbone and the presence of tin and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole typically involves the reaction of naphthalene derivatives with organotin reagents. One common method includes the use of 2-naphthol as a starting material, which undergoes a series of reactions to introduce the tin and sulfur atoms into the naphthalene ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include the disruption of cellular processes, such as DNA replication and protein synthesis, which can result in cell death or inhibition of cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2H-naphtho[2,3-B]thiete 1,1-dioxide: This compound shares a similar naphthalene backbone but differs in the presence of oxygen atoms instead of sulfur and tin.
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-B]pyran-5,6-dione: Another related compound with a naphthalene core, but with different functional groups and biological activities.
Uniqueness
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is unique due to the presence of both tin and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
182680-34-8 |
|---|---|
Molekularformel |
C12H12S2Sn |
Molekulargewicht |
339.1 g/mol |
IUPAC-Name |
2,2-dimethylbenzo[g][1,3,2]benzodithiastannole |
InChI |
InChI=1S/C10H8S2.2CH3.Sn/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;;/h1-6,11-12H;2*1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
NDZBPASPFMEJRB-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn]1(SC2=C(S1)C3=CC=CC=C3C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)


![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)




![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)


![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
